molecular formula C15H13ClN2O3 B14450870 Alanine, N-(2-chloronicotinoyl)-3-phenyl- CAS No. 76980-23-9

Alanine, N-(2-chloronicotinoyl)-3-phenyl-

Cat. No.: B14450870
CAS No.: 76980-23-9
M. Wt: 304.73 g/mol
InChI Key: XYXVAIJEBDFXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine, N-(2-chloronicotinoyl)-3-phenyl- is a compound that belongs to the class of nicotinoyl amino acids. This compound is characterized by the presence of a chloronicotinoyl group attached to the alanine molecule, with a phenyl group at the third position. It is a derivative of nicotinic acid and has been studied for its potential pharmacological and biological activities.

Preparation Methods

The synthesis of Alanine, N-(2-chloronicotinoyl)-3-phenyl- typically involves the following steps:

Chemical Reactions Analysis

Alanine, N-(2-chloronicotinoyl)-3-phenyl- can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of Alanine, N-(2-chloronicotinoyl)-3-phenyl- is not fully understood. it is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity and influencing neurotropic pathways . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Alanine, N-(2-chloronicotinoyl)-3-phenyl- can be compared with other nicotinoyl amino acid derivatives, such as:

The uniqueness of Alanine, N-(2-chloronicotinoyl)-3-phenyl- lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities compared to other similar compounds.

Properties

CAS No.

76980-23-9

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-[(2-chloropyridine-3-carbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H13ClN2O3/c16-13-11(7-4-8-17-13)14(19)18-12(15(20)21)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19)(H,20,21)

InChI Key

XYXVAIJEBDFXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(N=CC=C2)Cl

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.